The synthesis of Divarasib involves several advanced chemical processes. One notable approach is a streamlined manufacturing process that utilizes a highly functionalized quinazoline core. This synthesis employs a chromatography-free asymmetric method through a Negishi coupling reaction, which allows for efficient formation of the target compound with high atroposelectivity .
Additionally, a scalable continuous flow process has been developed to synthesize an organozinc intermediate that is crucial for producing Divarasib. This method enhances the efficiency and yield of the synthesis while minimizing waste and reaction time . The molecular formula for Divarasib is C29H32ClF4N7O2, with a CAS registry number of 2417917-17-8 .
Divarasib features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the KRAS G12C protein. The structural design allows for high specificity towards the mutated cysteine residue in the KRAS protein. The InChIKey for Divarasib is ZRBPIAWWRPFDPY-IRXDYDNUSA-N, indicating its unique chemical identity .
The compound's structure includes four fluorine atoms, contributing to its potency and selectivity, as these halogen substituents can enhance binding interactions with the target protein .
Divarasib undergoes specific chemical reactions upon interaction with the KRAS G12C protein. It forms covalent bonds with the cysteine residue at position 12 of the KRAS protein, leading to irreversible inhibition of its activity. This mechanism is crucial as it effectively blocks downstream signaling pathways that promote tumor growth. The reactivity of Divarasib can be quantified using parameters such as the rate constant of covalent inactivation (k_inact) and reversible affinity constants (K_i), which are essential for understanding its binding kinetics and potency compared to other inhibitors like sotorasib and adagrasib .
The mechanism of action for Divarasib involves its selective binding to the inactive GDP-bound form of KRAS G12C. Upon binding, it forms a stable covalent adduct that prevents the protein from transitioning to its active form when GTP is bound. This selective inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it an effective therapeutic option for cancers driven by KRAS mutations .
In preclinical studies, Divarasib has demonstrated significant potency with an IC50 value in the low nanomolar range, indicating its effectiveness at low concentrations .
Divarasib exhibits several notable physical and chemical properties:
These properties contribute to its pharmacokinetic profile, making it suitable for clinical applications in cancer treatment .
Divarasib is primarily being investigated for its application in treating cancers associated with the KRAS G12C mutation, particularly non-small cell lung cancer. Its ability to selectively inhibit this mutation positions it as a promising candidate in targeted cancer therapy. Currently, Divarasib is undergoing clinical trials to evaluate its efficacy and safety profile in patients with KRAS G12C mutation-positive tumors .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: